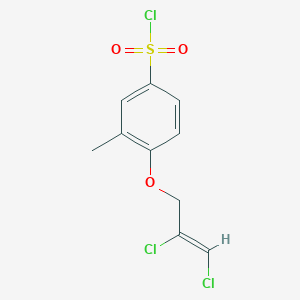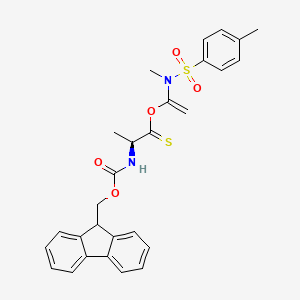![molecular formula C16H18O8 B12819331 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is known for its potential biological activities and is often studied in the context of natural products and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves the glycosylation of a chromenone derivative with a suitable sugar donor. The reaction conditions often include the use of acid catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods
The use of biocatalysts or enzymatic methods could also be explored to improve the efficiency and selectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has several scientific research applications:
Chemistry: It is studied for its unique glycosidic structure and potential as a synthetic intermediate.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one: Another glycoside with a similar structure but different biological activities.
Flavonoids: A class of compounds with similar chromenone structures and diverse biological activities.
Uniqueness
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C16H18O8 |
|---|---|
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16?/m0/s1 |
Clé InChI |
YUDPTGPSBJVHCN-ATTDSVHGSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


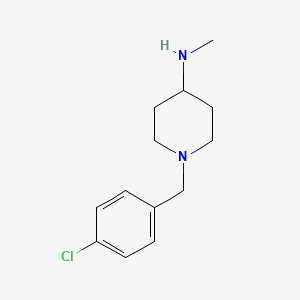
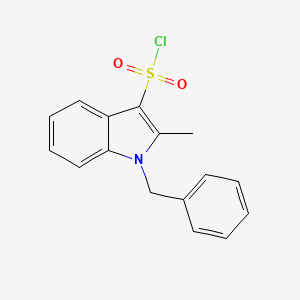

![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
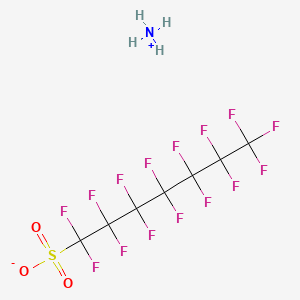
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
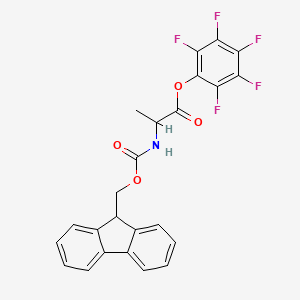
![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)
